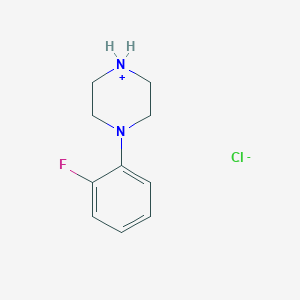

1-(2-Fluorophenyl)piperazine Hydrochloride

描述

Significance within Piperazine (B1678402) Chemistry and Medicinal Agents

The piperazine ring is a ubiquitous structural motif found in a vast number of biologically active compounds and approved drugs. nih.govnih.govwikipedia.org This prevalence is attributed to several factors, including its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its synthetic tractability. nih.govnih.gov The piperazine moiety is often utilized as a basic and hydrophilic group to optimize the pharmacokinetic properties of a drug candidate or as a scaffold to correctly orient pharmacophoric groups for interaction with biological targets. nih.gov

1-(2-Fluorophenyl)piperazine (B89578) hydrochloride, as a specific derivative, holds a significant place within this chemical class. The introduction of a fluorine atom at the ortho position of the phenyl ring can modulate the compound's lipophilicity and pharmacokinetic profile. guidechem.com This strategic fluorination can influence metabolic stability and receptor binding affinity, making it a valuable modification in medicinal chemistry.

Foundational Role as a Synthetic Intermediate in Drug Discovery

The primary utility of 1-(2-Fluorophenyl)piperazine hydrochloride lies in its function as a key building block for the synthesis of more complex molecules. guidechem.comscbt.com It is frequently employed in the creation of novel piperazine derivatives for pharmacological evaluation. chemicalbook.com The piperazine ring, with its two nitrogen atoms, allows for straightforward chemical modifications, such as N-alkylation, to introduce various substituents and build molecular diversity. wikipedia.org

The synthesis of numerous psychoactive substances and other neurologically active compounds often involves 1-(2-Fluorophenyl)piperazine as an intermediary. scbt.combiosynth.com Common synthetic strategies to create N-arylpiperazines from aromatic compounds and piperazine include the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov

Overview of Key Research Domains for this compound and its Analogues

The research applications of this compound and its analogues are diverse, spanning several areas of medicinal chemistry and pharmacology.

Antipsychotic and Antidepressant Drug Development: Phenylpiperazine derivatives are integral to the structure of many antipsychotic and antidepressant medications. guidechem.com For instance, 1-(2-Methoxyphenyl)piperazine is a key intermediate for antipsychotics with high affinity for serotonin (B10506) receptors. medchemexpress.com

Anticancer Research: Recent studies have explored the potential of phenylpiperazine derivatives in cancer therapy. For example, novel derivatives of 1,2-benzothiazine incorporating a phenylpiperazine moiety have been synthesized and evaluated for their anticancer activity, with some compounds showing significant cytotoxicity towards breast cancer cells. nih.gov

Neurological Disorders: The piperazine scaffold is a common feature in drugs targeting the central nervous system. Analogues of 1-(2-Fluorophenyl)piperazine are investigated for their potential in treating a range of neurological conditions.

Forensic and Analytical Chemistry: this compound is also utilized as an analytical reference standard in forensic chemistry and toxicology for the identification and quantification of piperazine-derived psychoactive substances. biosynth.comcaymanchem.com

Interactive Data Tables

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)piperazine and its Hydrochloride Salt

| Property | 1-(2-Fluorophenyl)piperazine | This compound |

| CAS Number | 1011-15-0 sigmaaldrich.comsigmaaldrich.com | 1011-16-1 chemicalbook.com |

| Molecular Formula | C10H13FN2 sigmaaldrich.comsigmaaldrich.com | C10H14ClFN2 |

| Molecular Weight | 180.22 g/mol sigmaaldrich.com | 216.68 g/mol |

| Melting Point | Not available | 187-189 °C chemicalbook.com |

| Boiling Point | 150 °C at 3 mmHg sigmaaldrich.com | Not available |

| Density | 1.141 g/mL at 25 °C sigmaaldrich.com | Not available |

| Refractive Index | n20/D 1.556 sigmaaldrich.com | Not available |

Table 2: Key Research Applications and Findings for Phenylpiperazine Derivatives

| Research Area | Key Findings | Reference Compounds |

| Anticancer | Phenylpiperazine derivatives of 1,2-benzothiazine showed cytotoxicity against breast cancer cells (MCF7). nih.gov | BS130, BS230 nih.gov |

| Antipsychotics | 1-(2-Methoxyphenyl)piperazine is a key intermediate for drugs with high affinity for serotonin receptors. medchemexpress.com | 1-(2-Methoxyphenyl)piperazine medchemexpress.com |

| Psychoactive Substances | Used as a precursor in the synthesis of various psychoactive compounds. biosynth.com | pFPP, mCPP, pCPP nih.gov |

| Forensic Analysis | Serves as an analytical reference standard for piperazine-type drugs of abuse. caymanchem.com | 1-(2-Fluorophenyl)piperazine (hydrochloride) caymanchem.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(2-fluorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQOFQHGEFLRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998153 | |

| Record name | 1-(2-Fluorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76835-09-1, 1011-16-1 | |

| Record name | 1-(2-Fluorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Fluorophenyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 76835-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 1 2 Fluorophenyl Piperazine Hydrochloride

Synthetic Routes for the Preparation of 1-(2-Fluorophenyl)piperazine (B89578) Hydrochloride

The synthesis of 1-(2-fluorophenyl)piperazine hydrochloride can be achieved through several established chemical routes. A common and direct method involves the reaction of 2-fluoroaniline (B146934) with bis(2-chloroethyl)amine (B1207034) hydrochloride. This reaction is a classical approach to forming the piperazine (B1678402) ring from an aniline (B41778) derivative.

Another prominent method for the synthesis of N-arylpiperazines, including 1-(2-fluorophenyl)piperazine, is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, and the Ullmann-Goldberg reaction, which is copper-catalyzed, are two of the most widely employed methods for forming the C-N bond between an aryl halide and piperazine. researchgate.net

Optimized Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. In the synthesis involving 2-fluoroaniline and bis(2-chloroethyl)amine hydrochloride, key parameters to control include the reaction temperature, solvent, and the presence of a base to neutralize the hydrogen chloride generated during the reaction.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-fluoroaniline, bis(2-chloroethyl)amine hydrochloride | Potassium Carbonate | Dimethylformamide (DMF) | 120 | 24 | Data not available |

| 2-fluorobromobenzene, Piperazine | Pd2(dba)3, BINAP, NaOtBu | Toluene | 100 | 12 | Data not available for this specific reaction, but generally high for Buchwald-Hartwig aminations. |

| 2-fluoroiodobenzene, Piperazine | CuI, L-proline, K2CO3 | Dimethyl sulfoxide (B87167) (DMSO) | 90 | 24 | Data not available for this specific reaction, but a common method for Ullmann-Goldberg reactions. |

The data in this table is representative of general conditions for the synthesis of N-arylpiperazines and may not reflect optimized conditions specifically for this compound due to a lack of specific published data.

Scalability of Synthetic Processes for Research Applications

The scalability of the synthesis of this compound is an important consideration for its application in research and development, where larger quantities of the intermediate may be required. The classical method using 2-fluoroaniline and bis(2-chloroethyl)amine hydrochloride is generally scalable, although purification from byproducts can be a challenge on a larger scale.

Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, have also been successfully scaled up in industrial settings for the production of active pharmaceutical ingredients (APIs). The key challenges in scaling up these processes include the cost of the palladium catalyst and ligands, the need for stringent control of reaction parameters to ensure reproducibility and safety, and the removal of residual metal catalyst from the final product.

Strategic Derivatization of this compound to Novel Compounds

The secondary amine in the piperazine ring of 1-(2-fluorophenyl)piperazine provides a reactive handle for a variety of chemical transformations, allowing for its strategic derivatization into a diverse range of novel compounds with potential therapeutic applications.

N-Substitution Reactions for Diversification of Analogues

The most common derivatization of 1-(2-fluorophenyl)piperazine is N-substitution at the 4-position of the piperazine ring. This can be readily achieved through reactions with a variety of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to introduce a wide range of functional groups. To control the reaction and achieve mono-alkylation, it is often advantageous to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms of piperazine during the initial N-arylation step. The protecting group can then be removed to allow for the selective introduction of the desired substituent. researchgate.net

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Alkyl Bromide | Potassium Carbonate | Acetonitrile | Reflux | Yields are generally moderate to high, depending on the substrate. |

| Benzyl Chloride | Triethylamine | Dichloromethane | Room Temperature | Yields are typically good for this type of reaction. |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 to Room Temperature | High yields are generally obtained. |

This table provides general conditions for N-substitution reactions of piperazines. Specific yields for 1-(2-fluorophenyl)piperazine derivatives may vary.

Integration into Diverse Heterocyclic Scaffolds (e.g., quinolinones, indazoles, imidazo[2,1-f]purinediones, hydantoins)

1-(2-Fluorophenyl)piperazine is a key building block for the synthesis of more complex heterocyclic systems that are often found in biologically active molecules.

Quinolinones: The piperazine moiety can be attached to a quinolinone core, often through a linker, to generate compounds with potential biological activities. The synthesis typically involves the reaction of a functionalized quinolinone, such as one bearing a leaving group, with 1-(2-fluorophenyl)piperazine.

Indazoles: Indazole derivatives containing the 1-(2-fluorophenyl)piperazine moiety have been synthesized. For instance, a multi-step synthesis has been reported to produce 1-(2-fluorophenyl)-3-(4-((pyridin-2-yl)methyl)piperazin-1-yl)-1H-indazole, a novel compound with potential applications in medicinal chemistry.

Imidazo[2,1-f]purinediones: This scaffold is present in a number of compounds with central nervous system activity. The synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione has been described, and 1-(2-fluorophenyl)piperazine can be utilized as the arylpiperazine component in these syntheses. nih.gov

Hydantoins: Hydantoin derivatives are another class of heterocyclic compounds with a broad range of biological activities. While direct synthesis examples with 1-(2-fluorophenyl)piperazine are not readily available, the piperazine nitrogen could potentially be functionalized with a hydantoin-containing fragment through standard N-alkylation or other coupling reactions.

Palladium-Catalyzed and Copper-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium- and copper-catalyzed coupling reactions are not only useful for the synthesis of the parent 1-(2-fluorophenyl)piperazine but are also instrumental in its further derivatization.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a powerful tool for coupling the secondary amine of 1-(2-fluorophenyl)piperazine with various aryl or heteroaryl halides. This allows for the synthesis of derivatives where the piperazine ring is linked to two different aromatic systems.

Copper-Catalyzed Reactions: The Ullmann-Goldberg reaction can also be employed for the N-arylation of 1-(2-fluorophenyl)piperazine with aryl halides, often under milder conditions than traditional Ullmann reactions. These copper-catalyzed methods are particularly useful for the synthesis of sterically hindered biaryl amines.

| Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)2 / Ligand (e.g., XPhos) / Base (e.g., Cs2CO3) | Toluene or Dioxane | 80-110 | Yields are generally good to excellent for a wide range of substrates. |

| Aryl Iodide | CuI / Ligand (e.g., Phenanthroline) / Base (e.g., K3PO4) | DMSO or DMF | 100-140 | Moderate to good yields are typically achieved. |

This table outlines general conditions for palladium- and copper-catalyzed N-arylation reactions of secondary amines. The specific efficiency for 1-(2-fluorophenyl)piperazine may vary.

Stereochemical Aspects in the Synthesis of this compound Derivatives

The introduction of stereocenters into derivatives of 1-(2-fluorophenyl)piperazine significantly impacts their pharmacological profiles. The specific three-dimensional arrangement of atoms can lead to differences in binding affinity, efficacy, and metabolic stability between enantiomers or diastereomers. Consequently, controlling the stereochemistry during the synthesis of these derivatives is a critical aspect of medicinal chemistry. rsc.org Methodologies to achieve stereochemical control can be broadly categorized into asymmetric synthesis, where a specific stereoisomer is formed preferentially, and the resolution of racemic mixtures, where stereoisomers are separated.

Asymmetric Synthesis of Piperazine Derivatives

Asymmetric synthesis aims to create a single enantiomer or diastereomer directly, avoiding the need for later separation and the loss of 50% of the material inherent in resolving a racemate. Several strategies are employed to achieve this for piperazine-containing compounds.

One common approach involves the use of a chiral pool, starting with readily available enantiopure precursors. For instance, the synthesis of 5-alkylated-2-piperazinecarboxylic acids has been achieved starting from commercially available methyl N-β-Boc-l-α,β-diaminopropionate hydrochloride. nih.gov This chiral starting material sets the stereochemistry early in the synthetic sequence. The process involves alkylation, deprotection, and intramolecular reductive amination to form the piperazine ring. Subsequent coupling with other chiral fragments can produce diastereomeric mixtures, which are then separated using techniques like preparative reverse-phase HPLC to isolate the desired stereoisomer. nih.gov

Another strategy is catalyst-controlled asymmetric synthesis. For example, asymmetric palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.gov Similarly, asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium, is a powerful method for establishing stereocenters in precursors to cyclic structures like piperazines. mdpi.com

Chiral Resolution of Piperazine Derivatives

When a synthetic route produces a racemic mixture of a 1-(2-fluorophenyl)piperazine derivative, chiral resolution is required to separate the enantiomers.

A modern and robust technique for this purpose is Capillary Electrophoresis (CE) . This method has been successfully developed for the chiral separation of various piperazine derivatives. nih.gov The process often utilizes a chiral selector, such as sulfated β-cyclodextrin (S-β-CD), added to the buffer solution. The differential interaction between the enantiomers and the chiral selector leads to different migration times, allowing for their separation and quantification. Optimal conditions for separation, including the concentration of the chiral selector, buffer pH, and the use of organic modifiers like methanol, are crucial for achieving high resolution. nih.gov Studies have shown excellent linearity and precision with this method for separating cationic piperazine derivatives. nih.gov

Classical resolution methods involve the formation of diastereomeric salts. A racemic mixture of a basic piperazine derivative can be treated with a single enantiomer of a chiral acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiopure bases can be recovered by treatment with a non-chiral base.

Enzymatic resolution is another powerful technique. Lipases, for instance, can selectively catalyze reactions on one enantiomer of a racemic substrate. This has been demonstrated in the synthesis of chiral intermediates for drugs, where an enantioselective lipase (B570770) resolution of a racemic alcohol or ester was a key step. mdpi.com

Diastereoselective Synthesis

In cases where the target molecule contains multiple stereocenters, diastereoselective synthesis is employed. This approach relies on an existing chiral center in the molecule to influence the creation of a new stereocenter. The synthesis of potent melanocortin receptor 4 (MC4R) agonists provides a relevant example. In this synthesis, a chiral 5-alkylated-2-piperazinecarboxylic acid is coupled with a separate chiral amine-containing fragment. nih.gov This coupling reaction results in the formation of two diastereomers (e.g., trans and cis isomers relative to the piperazine ring substituents), which possess different physical and chemical properties. These diastereomers can then be separated using standard chromatographic techniques, such as preparative reverse-phase HPLC, to yield the individual, stereochemically pure compounds. nih.gov

Data Tables

Table 1: Summary of Stereoselective Synthetic Methodologies

| Method | Description | Key Findings/Examples |

| Asymmetric Synthesis | Utilizes chiral starting materials or catalysts to directly produce an enantiomerically enriched product. rsc.org | Synthesis of 5-alkylated piperazines from chiral diamino-propionate precursors. nih.gov Palladium-catalyzed asymmetric alkylation to create enantioenriched piperazin-2-ones. nih.gov |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Capillary electrophoresis using sulfated β-cyclodextrin as a chiral selector effectively separates cationic piperazine derivatives. nih.gov |

| Diastereoselective Synthesis | An existing stereocenter in a substrate directs the formation of a new stereocenter, leading to a diastereomeric mixture that can be separated. | Coupling of a chiral piperazine carboxylic acid with a chiral amine to form cis and trans diastereomers, which are then separated by HPLC. nih.gov |

Medicinal Chemistry and Structure Activity Relationship Sar of 1 2 Fluorophenyl Piperazine Hydrochloride Analogues

Rational Design Principles for Bioactive 1-(2-Fluorophenyl)piperazine (B89578) Derivatives

The rational design of bioactive molecules based on the 1-(2-fluorophenyl)piperazine scaffold is a multifaceted process that leverages known ligand-receptor interactions and aims to optimize affinity, selectivity, and pharmacokinetic properties. A primary strategy involves the introduction of various substituents onto the piperazine (B1678402) ring and the phenyl ring to explore and exploit the chemical space around this core structure.

One common design principle is the extension of the molecule from the N4-position of the piperazine ring with a flexible alkyl chain, often linked to another cyclic or aromatic moiety. This approach is based on the hypothesis that the 1-(2-fluorophenyl)piperazine group serves as a primary recognition element for the receptor's binding pocket, while the appended group can engage with subsidiary binding sites to enhance affinity and modulate functional activity. For instance, in the development of ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, this strategy has been widely employed. nih.govacs.org

Furthermore, the concept of molecular hybridization, where the 1-(2-fluorophenyl)piperazine scaffold is combined with other known pharmacophores, is a powerful design strategy. This can lead to the development of multi-target ligands or compounds with novel mechanisms of action. For example, derivatives have been designed to interact with both serotonin and dopamine receptors, which can be beneficial for treating complex neuropsychiatric disorders. nih.gov

Impact of Substituent Position and Nature on Receptor Affinity and Selectivity

The affinity and selectivity of 1-(2-fluorophenyl)piperazine analogues for their biological targets are highly sensitive to the position and chemical nature of substituents on both the phenyl and piperazine moieties. Structure-activity relationship (SAR) studies have provided valuable insights into these dependencies.

Substituents on the Phenyl Ring: The ortho-fluoro substituent is a common feature in many active compounds, suggesting its importance for potent interactions with various receptors. polyu.edu.hk The introduction of a second substituent on the phenyl ring can have varied effects. For example, in a series of pyridazinone derivatives designed as monoamine oxidase B (MAO-B) inhibitors, a bromo-substituent at the meta position of the benzalhydrazone moiety resulted in higher inhibitory potency for MAO-B compared to a para-bromo substitution. nih.gov In another study on sigma-1 receptor ligands, a 4-fluorophenyl substituent was found to be detrimental to affinity. nih.gov This highlights that the optimal substitution pattern on the phenyl ring is highly dependent on the specific target receptor.

Substituents on the Piperazine Ring: The N4-position of the piperazine ring is a common point for modification to modulate receptor affinity and selectivity. The length and nature of the substituent at this position are critical. For ligands targeting serotonin receptors, a butyl chain connecting the piperazine to a phthalimido or benzamido group has been shown to result in high affinity for 5-HT1A receptors. nih.gov In the context of dopamine D2 and D3 receptor ligands, the nature of the terminal aromatic or heteroaromatic group at the end of an alkyl chain significantly influences selectivity. For example, certain pyrimidinyl derivatives have shown selectivity for the D3 receptor over the D2 receptor. acs.org

The introduction of a methyl group on the piperazine ring itself can also impact activity. Studies on 1,2,4-trisubstituted piperazines have shown that this modification can increase affinity for 5-HT2A receptors, sometimes without significantly altering the affinity for 5-HT1A receptors. nih.gov

The following table summarizes the impact of various substituents on the receptor binding affinities of selected 1-(2-fluorophenyl)piperazine analogues.

| Compound ID | Target Receptor | Modification | Ki (nM) | Reference |

|---|---|---|---|---|

| T6 | MAO-B | meta-bromo on benzalhydrazone | 13 | nih.gov |

| T3 | MAO-B | para-chloro on benzalhydrazone | 39 | nih.gov |

| Compound 2 | Sigma-1 | 4-hydroxylphenyl moiety | 24 | nih.gov |

| Compound 5 | Sigma-1 | 4-fluorophenyl moiety | Low affinity | nih.gov |

| Compound 18 | 5-HT1A | 4-[4-(2-phthalimido)butyl] on piperazine | 0.6 | nih.gov |

| Compound 25 | Dopamine D3 | Pyrimidinyl-containing side chain | 157 (IC50) | acs.org |

Molecular Modeling and Docking Studies in 1-(2-Fluorophenyl)piperazine Derivative Optimization

Molecular modeling and docking studies are indispensable tools for understanding the interactions between 1-(2-fluorophenyl)piperazine derivatives and their biological targets at the molecular level. These computational techniques provide insights into the binding modes of ligands, help to rationalize observed SAR data, and guide the design of new, more potent, and selective analogues.

Docking studies have been instrumental in elucidating the binding orientation of these derivatives within the receptor's active site. For dopamine D2 receptors, modeling has shown that the protonated N1 of the piperazine ring often forms a crucial salt bridge with a conserved aspartate residue (Asp86 in some models). bg.ac.rsresearchgate.net The arylpiperazine portion of the ligand typically engages in edge-to-face interactions with aromatic residues like phenylalanine, tryptophan, and tyrosine within the binding pocket. bg.ac.rsresearchgate.net

In the case of sigma-1 receptors, docking studies have revealed that the best ligands are strongly anchored through a salt bridge with an glutamate (B1630785) residue (Glu172), reinforced by a hydrogen bond. nih.gov The orientation of the fluorophenyl group can significantly impact affinity; a different arrangement of a 4-fluorophenyl-substituted derivative moved the ionizable nitrogen away from crucial interacting residues, explaining its weak affinity. nih.gov

For MAO-B inhibitors, molecular docking can help to visualize how the ligand fits into the enzyme's active site and interacts with key residues. This understanding can explain why certain substitutions, such as the meta-bromo group in compound T6, lead to higher potency. nih.gov

These computational models also allow for the in silico screening of virtual libraries of 1-(2-fluorophenyl)piperazine analogues, helping to prioritize compounds for synthesis and biological evaluation. By predicting the binding affinity and orientation of novel derivatives, molecular modeling accelerates the drug discovery process and reduces the reliance on extensive and costly experimental screening.

Identification of Pharmacophores within 1-(2-Fluorophenyl)piperazine Analogues

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 1-(2-fluorophenyl)piperazine analogues, several key pharmacophoric elements have been identified that are crucial for their interaction with various CNS targets.

A common pharmacophore model for many arylpiperazine derivatives, including those with a 2-fluorophenyl group, consists of:

For ligands targeting specific receptors, additional pharmacophoric features are often required. For instance, for high-affinity 5-HT1A receptor ligands, a long alkyl chain attached to the N4 of the piperazine, terminating in a hydrogen bond acceptor group (like a phthalimido or benzamido moiety), constitutes an essential part of the pharmacophore. nih.gov

In the context of dual 5-HT1A and 5-HT7 receptor ligands, the pyridinyl-piperazine moiety itself has been suggested to provide the key structural elements necessary for binding to both receptors. nih.gov

The identification of these pharmacophores is crucial for the rational design of new ligands. By understanding the essential structural features and their spatial arrangement, medicinal chemists can design novel molecules that fit the pharmacophore model and are more likely to exhibit the desired biological activity. This knowledge-driven approach is more efficient than random screening and has led to the discovery of numerous potent and selective 1-(2-fluorophenyl)piperazine-based drug candidates.

Pharmacological Characterization and Receptor Systems Targeted by 1 2 Fluorophenyl Piperazine Derivatives

Neurotransmitter Receptor Interactions

Derivatives of 1-(2-fluorophenyl)piperazine (B89578) are known to interact with multiple classes of neurotransmitter receptors, including serotonergic, dopaminergic, adrenergic, histaminic, and sigma receptors. The specific nature and affinity of these interactions are highly dependent on the structural modifications of the parent molecule.

Phenylpiperazine derivatives demonstrate significant affinity for various serotonin (B10506) (5-HT) receptor subtypes. The modulation of these receptors is a key aspect of their pharmacological activity. nih.gov The 5-HT₁A and 5-HT₂A receptors, in particular, are densely expressed in the prefrontal cortex and are crucial in modulating the activity of cortical pyramidal neurons. nih.gov

Research into specific N-phenylpiperazine analogs has quantified these interactions. For instance, one 2-fluorophenylpiperazine derivative was found to bind to the 5-HT₁A receptor with a Kᵢ value of 199 nM. mdpi.com Other studies on phenylpiperazine-hydantoin derivatives have identified compounds with dual activity, targeting both 5-HT₁A and α-adrenergic receptors, as well as compounds engaging both 5-HT₇ and α-adrenergic receptors. nih.gov The interaction of m-chlorophenylpiperazine (mCPP), a related arylpiperazine, with 5-HT₂A and 5-HT₂C receptors has been shown to mediate its stimulus effects, suggesting a combination of agonist activity at 5-HT₂C receptors and antagonist activity at 5-HT₂A receptors. nih.gov

Table 1: Binding Affinity of Selected Phenylpiperazine Derivatives at Serotonin Receptors

| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 2-Fluorophenylpiperazine analog | 5-HT₁A | 199 nM | mdpi.com |

| Phenylpiperazine-hydantoin derivative | 5-HT₁A | Dual Ligand (with α-AR) | nih.gov |

Dopamine (B1211576) receptors are another primary target for this class of compounds. N-phenylpiperazine analogs have been evaluated for their subtype selectivity, particularly between the D₂ and D₃ dopamine receptors, which share significant amino acid sequence homology. mdpi.com Certain fluorinated N-phenylpiperazine analogs have demonstrated the ability to bind selectively to the D₃ receptor subtype. mdpi.com

Furthermore, complex derivatives such as GBR 12909 (1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) have been identified as potent and selective dopamine reuptake inhibitors. sigmaaldrich.com Studies on the interaction of GBR 12909 with the dopamine transporter (DAT) revealed a two-step binding mechanism, characterized by a rapid initial association (Kₗ = 34 ± 11 nM) followed by a slower conformational change in the transporter protein. nih.gov This indicates that the engagement extends beyond direct receptor binding to include the modulation of neurotransmitter transporters.

Arylpiperazines represent one of the most extensively studied classes of molecules with affinity for α₁-adrenergic receptors (α₁-AR). nih.gov Research has focused on the structure-activity relationships that govern this affinity. nih.gov Studies on phenylpiperazine-hydantoin derivatives showed that a majority of the tested compounds bind to α-ARs with high affinity, defined as Kᵢ values below 100 nM. nih.gov One of the most active compounds in this series, a derivative with a 4-fluorophenyl group on the hydantoin ring, displayed a Kᵢ of 11.9 nM for α₁-ARs. nih.gov Another derivative, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed a Kᵢ value of 2.1 nM for α₁-receptors and was over 61-fold more selective for α₁ over α₂-receptors. researchgate.net

Table 2: Binding Affinity of Selected Phenylpiperazine Derivatives at α₁-Adrenergic Receptors

| Compound | Binding Affinity (Kᵢ) | Selectivity (α₁ vs α₂) | Reference |

|---|---|---|---|

| Phenylpiperazine-hydantoin derivative (Compound 14) | 11.9 nM | Not specified | nih.gov |

The histamine (B1213489) H₃ receptor (H₃R), a presynaptic autoreceptor primarily found in the brain, modulates the release of histamine and other key neurotransmitters. wikipedia.org H₃R antagonists, therefore, act as stimulants and cognitive enhancers. wikipedia.orgnih.gov Several studies have investigated piperazine (B1678402) and piperidine (B6355638) derivatives as H₃R antagonists. acs.orgpolimi.itnih.gov In one study comparing related structures, the replacement of a piperidine moiety with a piperazine significantly altered the binding profile, suggesting the piperazine ring is a critical structural element for dual H₃/σ₁ receptor activity. acs.orgpolimi.it For a specific piperazine derivative, the affinity for the human H₃ receptor (hH₃R) was reported with a Kᵢ of 3.17 nM, though its corresponding affinity for the sigma-1 receptor was low (Kᵢ = 1531 nM). acs.orgpolimi.it

Sigma receptors, particularly the sigma-1 (σ₁) subtype, are intracellular chaperone proteins that modulate various signaling pathways, including intracellular calcium signaling and the activity of other neurotransmitter systems. nih.govnih.gov Many H₃R ligands have been found to possess a high affinity for σ₁ receptors. acs.orgpolimi.it Research into piperazine and piperidine derivatives revealed that most tested compounds interact with both σ₁ and σ₂ receptors to varying degrees. acs.orgpolimi.it The substitution of a piperazine ring for a piperidine ring was shown to be a critical factor in determining dual H₃/σ₁ receptor activity. acs.orgpolimi.it For example, a piperazine derivative showed high affinity for the hH₃R (Kᵢ = 3.17 nM) but poor affinity for the σ₁R (Kᵢ = 1531 nM), whereas its piperidine counterpart had high affinity for both (hH₃R Kᵢ = 7.70 nM, σ₁R Kᵢ = 3.64 nM). acs.orgpolimi.it

Table 3: Comparative Binding Affinities (Kᵢ) of a Piperazine vs. Piperidine Derivative

| Core Moiety | hH₃R Affinity (Kᵢ) | σ₁R Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Piperazine | 3.17 nM | 1531 nM | acs.orgpolimi.it |

Mechanisms Affecting Neurotransmitter Dynamics

Beyond direct receptor binding, 1-(2-fluorophenyl)piperazine derivatives influence neurotransmitter dynamics through several mechanisms.

One key mechanism is the inhibition of neurotransmitter reuptake transporters. As noted, derivatives like GBR 12909 are potent dopamine transporter (DAT) inhibitors, effectively increasing the synaptic concentration of dopamine. sigmaaldrich.comnih.gov

Another mechanism involves the modulation of neurotransmitter release. Certain piperazine-containing compounds can induce a potent release of endogenous stores of hypothalamic serotonin (5-HT), an action that complements their direct receptor agonist activity. ijrrjournal.com Furthermore, the antagonism of H₃ receptors by these derivatives leads to the enhanced release of not only histamine but also other neurotransmitters, including acetylcholine, dopamine, serotonin, and norepinephrine. wikipedia.org This occurs because H₃ receptors function as inhibitory presynaptic heteroreceptors on various non-histaminergic neurons. wikipedia.org The modulation of NMDA receptors by σ₁ receptor ligands can also indirectly influence dopaminergic, cholinergic, serotonergic, and noradrenergic systems. nih.gov

Reuptake Inhibition of Monoamines (Serotonin, Norepinephrine)

Derivatives of phenylpiperazine are recognized for their capacity to inhibit the reuptake of key monoamine neurotransmitters, particularly serotonin (5-HT) and norepinephrine (NE). This action is a cornerstone of treatment for affective disorders like depression and anxiety. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), these compounds increase the extracellular concentrations of 5-HT and NE, enhancing neurotransmission.

A novel series of N-(1,2-diphenylethyl)piperazine derivatives has been synthesized and identified as dual inhibitors of both serotonin and noradrenaline reuptake. scbt.comnih.gov Within this series, specific compounds have demonstrated in vitro profiles comparable to established dual reuptake inhibitors, highlighting the potential of the piperazine scaffold in developing new antidepressant and anxiolytic agents. scbt.com

Similarly, research into 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, which couple a fluoxetine-like structure with various functionalized piperazines, has yielded compounds with selective serotonin reuptake inhibitor (SSRI) activity. researchgate.net While these specific derivatives showed micromolar affinity for SERT, the findings support the strategy of hybridizing an SSRI pharmacophore with a piperazine moiety to develop novel therapeutics. researchgate.net The general class of phenyl-piperazine derivatives has been a focus of research for developing selective serotonin reuptake inhibitors for treating conditions such as depression, general anxiety disorder, panic disorder, and obsessive-compulsive disorder. researchgate.net

Table 1: Monoamine Reuptake Inhibition by Piperazine Derivatives

| Compound Class | Target Transporters | Notable Findings | Reference |

|---|---|---|---|

| N-(1,2-diphenylethyl)piperazines | Serotonin (SERT), Norepinephrine (NET) | Identified as dual reuptake inhibitors with profiles similar to duloxetine. | scbt.com |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines | Serotonin (SERT) | Exhibit selective, though micromolar, affinity for the serotonin reuptake transporter. | researchgate.net |

Enzyme-Targeted Pharmacological Effects (e.g., Phosphodiesterases, BCL2)

The pharmacological activity of 1-(2-fluorophenyl)piperazine derivatives extends to the inhibition of intracellular enzymes, which are critical regulators of cellular signaling and survival pathways.

B-cell lymphoma 2 (BCL2) Inhibition:

A novel series of compounds derived from the conjugation of sulfamethoxazole (B1682508) and 1-(2-fluorophenyl)piperazine has been designed and evaluated for anticancer properties through the inhibition of the anti-apoptotic protein BCL2. mdpi.comnih.gov In studies using MDA-MB-231 breast cancer cell lines, these derivatives exhibited moderate to high cytotoxic activity. mdpi.com Two specific compounds, 3e and 6b, were particularly promising, with IC50 values of 16.98 µM and 17.33 µM, respectively. mdpi.comnih.gov Further investigation revealed that these compounds induce apoptosis and downregulate the expression of BCL2 while upregulating the expression of Caspase-3, a key executioner of apoptosis. mdpi.com Molecular dynamics simulations confirmed that compounds 3e and 6b interact effectively with the active domains of BCL2, indicating their potential as targeted anti-cancer agents. mdpi.com

Phosphodiesterase (PDE) Inhibition:

Research into new phosphodiesterase inhibitors has led to the synthesis of 1-(2-hydroxy-3-piperazino)fluorobenzene derivatives. nih.gov These compounds were assessed for their inotropic and chronotropic effects in isolated guinea-pig atria and were found to act as potential PDE inhibitors. nih.gov This activity suggests that fluorophenyl and piperazine-containing structures have promise for therapeutic applications in cardiac conditions. nih.gov

Efflux Pump Inhibition by 1-(2-Fluorophenyl)piperazine Derivatives

In the context of microbiology, particularly in combating multidrug resistance (MDR) in bacteria, piperazine derivatives have emerged as effective efflux pump inhibitors (EPIs). Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.

The AcrAB-TolC efflux pump is a primary mechanism of MDR in Escherichia coli. nih.gov Arylpiperazines have been identified as a class of compounds capable of reversing MDR in E. coli strains that overexpress this pump. nih.gov One of the more potent compounds identified is 1-(1-Naphthylmethyl)-piperazine, which enhances bacterial susceptibility to fluoroquinolones and other antibiotics. nih.gov Its mechanism of action involves the direct inhibition of the efflux pump, leading to increased intracellular accumulation of antibiotics like levofloxacin. nih.gov

Further studies on novel piperazine arylideneimidazolones demonstrated that specific derivatives possess strong EPI activity against the AcrAB-TolC pump. nih.gov For instance, a biphenylmethylene derivative (BM-19) was able to reduce the minimum inhibitory concentrations (MICs) of levofloxacin, oxacillin, linezolid, and clarithromycin by eight-fold. nih.gov More recent research has focused on developing pyridylpiperazine (PyrPip)-based allosteric inhibitors of the AcrAB-TolC efflux pump, which bind to a previously unexploited pocket in the transmembrane domain of the AcrB protein, blocking the pump's functional cycle.

Structure-activity relationship studies have highlighted key features for the efflux pump inhibitory activity of arylpiperazines:

Linker Size: Elongation of the chemical linker between the aromatic ring and the piperazine moiety improves potency.

Phenyl Ring Substitution: The presence of a halogen-containing substituent on the benzene ring increases the compound's potency.

Table 2: Efflux Pump Inhibition by Piperazine Derivatives

| Derivative Class | Target Efflux Pump | Bacterial Species | Key Findings | Reference |

|---|---|---|---|---|

| Arylpiperazines | AcrAB-TolC, AcrEF | Escherichia coli | Reverses multidrug resistance; increases intracellular antibiotic concentration. | nih.gov |

| Piperazine arylideneimidazolones | AcrAB-TolC | Escherichia coli | Significantly reduces MIC of various antibiotics (e.g., levofloxacin). | nih.gov |

| Pyridylpiperazines (PyrPip) | AcrAB-TolC | E. coli, K. pneumoniae | Allosteric inhibition by binding to the AcrB transmembrane domain. |

Preclinical Efficacy Studies of 1 2 Fluorophenyl Piperazine Hydrochloride and Its Analogues

Evaluation in Neurological and Psychiatric Disorder Models

Arylpiperazine derivatives, a class of compounds to which 1-(2-Fluorophenyl)piperazine (B89578) belongs, are a significant scaffold in the development of agents targeting the central nervous system (CNS). benthamscience.com Their versatile structure allows for interaction with various neurotransmitter receptors, making them promising candidates for treating a range of neurological and psychiatric conditions. benthamscience.com

Assessment of Antidepressant-Like Activity (e.g., Forced Swim Test)

Investigations into Anxiolytic Properties

The anxiolytic potential of piperazine (B1678402) derivatives has been explored in various preclinical models. The structural framework of arylpiperazines allows for interaction with receptors implicated in anxiety, such as serotonin (B10506) and GABA receptors. While specific studies on the anxiolytic properties of 1-(2-Fluorophenyl)piperazine hydrochloride are limited, research on related compounds suggests that this class holds promise for the development of new anxiolytic agents. For instance, a study on phenylpiperazine-hydantoin derivatives, which included a (2-fluorophenyl)piperazine moiety, identified compounds with multifunctional activity at adrenergic and serotonin receptors, suggesting potential as anxiolytic agents. nih.gov

Anti-Schizophrenia and Antipsychotic Research

The development of antipsychotic agents has seen significant contributions from piperazine-containing compounds. nih.govnih.gov These derivatives often target dopamine (B1211576) and serotonin receptors, which are key in the pathophysiology of schizophrenia. nih.gov Although direct preclinical studies on the anti-schizophrenia and antipsychotic effects of this compound are not extensively documented, research on its analogues provides valuable insights.

A study on indazole and piperazine derivatives investigated their affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, all of which are important targets for antipsychotic drugs. nih.gov The findings indicated that substitutions on the phenyl ring of the piperazine moiety significantly influence the binding affinity to these receptors. nih.gov For instance, compounds with ortho-phenyl substitutions, such as the 2-fluoro derivative, were noted for their binding characteristics. nih.gov

Table 1: Receptor Binding Affinities of selected (2-Fluorophenyl)piperazine Analogues This table is based on data from a study on indazole and piperazine derivatives and showcases the affinity of compounds with a (2-fluorophenyl)piperazine moiety for key receptors in antipsychotic and antidepressant drug development.

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Compound 9 (N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide) | 138 | 21 | 24 |

Source: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. nih.gov

Studies on Analgesic Potential

The potential of piperazine derivatives as analgesics has been an area of medicinal chemistry research. These compounds can modulate various receptors involved in pain pathways. While specific preclinical studies focusing on the analgesic potential of this compound are not prominently featured in the available literature, research on related structures provides some context. For example, studies on piperazine and piperidine (B6355638) derivatives have identified compounds with significant antinociceptive properties, often linked to their interaction with histamine (B1213489) H3 and sigma-1 receptors. acs.org However, a direct link to the analgesic efficacy of this compound remains to be established through dedicated preclinical investigations.

Antiproliferative and Apoptotic Effects in Oncology Research

The arylpiperazine scaffold has emerged as a promising framework in the design of novel anticancer agents due to its ability to interact with various molecular targets implicated in cancer progression. nih.govmdpi.com

Cytotoxicity in Cancer Cell Lines (e.g., Breast Cancer)

Several studies have highlighted the antiproliferative activity of arylpiperazine derivatives against a range of cancer cell lines, including those of breast cancer. nih.govmdpi.commdpi.com These compounds have been shown to induce cytotoxic effects and apoptosis in tumor cells. nih.gov While specific data on the cytotoxic effects of this compound is scarce, studies on its analogues demonstrate the potential of this chemical class.

For instance, a study on phenylsulfonylpiperazine derivatives, which included compounds with a (4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone structure, reported significant cytotoxicity against the MCF7 breast cancer cell line. mdpi.com Another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also demonstrated cytotoxic activity against various breast cancer cell lines. mdpi.comunimi.it

Table 2: Cytotoxicity of selected Arylpiperazine Analogues in Breast Cancer Cell Lines This table presents the half-maximal inhibitory concentration (IC50) values for various arylpiperazine derivatives against different breast cancer cell lines, indicating their potential as antiproliferative agents.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |

| Phenylsulfonylpiperazine derivative (Compound 3) | MCF7 | 4.48 mdpi.com |

| Phenylsulfonylpiperazine derivative (Compound 11) | MCF7 | 20.00 mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | MCF7, BT20, T47D, CAMA-1 | 0.31–120.52 mdpi.comunimi.it |

| 4-piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 | 10.34–66.78 unimi.it |

| Thiouracil amide derivatives with piperazine ring | MCF7 | 18.23 to 100 mdpi.com |

Source: A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells mdpi.com; Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. mdpi.comunimi.it

The arylpiperazine derivatives have also been shown to improve the efficacy of existing cancer therapies, such as tamoxifen, in breast cancer cells by modulating specific cellular pathways. nih.gov

Mechanisms of Apoptosis Induction and Gene Expression Modulation (e.g., BCL2, Caspase-3)

Derivatives of 1-(2-fluorophenyl)piperazine have been identified as promising candidates for anticancer therapies due to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research has focused on their interaction with key regulatory proteins in the apoptotic pathway, particularly those in the B-cell lymphoma 2 (BCL2) family and the caspase family.

A recent study investigated a novel series of sulfamethoxazole (B1682508) and 1-(2-fluorophenyl)piperazine derivatives for their potential to inhibit BCL2, a protein that prevents apoptosis. nih.gov These newly synthesized compounds were evaluated for their cytotoxic effects on the MDA-MB-231 breast cancer cell line. nih.gov The results indicated that all tested compounds displayed moderate to high levels of cytotoxic activity. nih.gov

Among the series, two compounds, designated 3e and 6b, demonstrated particularly promising antitumor activity, with IC₅₀ values of 16.98 µM and 17.33 µM, respectively. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth. Further investigation into the mechanism revealed that these compounds induce apoptosis and possess antioxidant properties. nih.gov

Other studies on related piperazine derivatives have shown similar apoptotic mechanisms. For instance, certain piperazine core compounds can trigger both the intrinsic apoptotic pathway, marked by the activation of Caspase-9 and Caspase-3/7, and the extrinsic pathway via Caspase-8 activation. scienceopen.com Phenylpiperazine derivatives have also been shown to induce apoptosis through the inhibition of Topoisomerase II, an enzyme crucial for DNA replication. nih.gov

Table 1: Cytotoxic Activity of 1-(2-Fluorophenyl)piperazine Derivatives in MDA-MB-231 Cells This interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the most potent compounds from the study.

| Compound | IC₅₀ (µM) | Cell Line | Key Findings |

|---|---|---|---|

| 3e | 16.98 | MDA-MB-231 | Downregulates BCL2, upregulates Caspase-3. nih.gov |

| 6b | 17.33 | MDA-MB-231 | Downregulates BCL2, upregulates Caspase-3. nih.gov |

Antimicrobial Activity of 1-(2-Fluorophenyl)piperazine Derivatives

The piperazine nucleus is a core component of many pharmacologically active compounds, and its derivatives have been explored for a wide range of therapeutic uses, including antimicrobial applications. researchgate.net Research into N-alkyl and N-aryl piperazine derivatives has revealed significant antibacterial properties. nih.gov

In one study, a series of substituted piperazine derivatives were synthesized and tested for their antimicrobial efficacy. The compounds were screened against a panel of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov The same compounds were also tested against the fungal strains Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov

The results demonstrated that the synthesized piperazine derivatives exhibited significant activity against the tested bacterial strains. nih.gov However, their efficacy against the selected fungal species was found to be less pronounced. nih.gov This suggests a degree of selectivity in the antimicrobial action of these compounds, with a stronger effect on bacteria than fungi. Other studies have corroborated these findings, noting that derivatives combining N-arylpiperazine with structures like cinnamic acid also possess antibacterial capabilities against both Gram-positive and Gram-negative organisms. researchgate.net

Table 2: Antimicrobial Screening of Piperazine Derivatives This interactive table provides a summary of the antimicrobial activity of synthesized piperazine derivatives against various bacterial and fungal strains.

| Organism Type | Species Tested | Activity Level |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Streptomyces epidermidis | Significant nih.gov |

| Gram-negative Bacteria | Pseudomonas aeruginosa, Escherichia coli | Significant nih.gov |

| Fungi | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Less Active nih.gov |

Pharmacokinetic and Metabolic Research on 1 2 Fluorophenyl Piperazine Hydrochloride Analogues

Absorption and Distribution Profiles in Biological Systems

The absorption and distribution of arylpiperazine analogues are characterized by good oral absorption and extensive tissue penetration, including the central nervous system.

Aripiprazole (B633): Following oral administration, aripiprazole is well-absorbed, reaching peak plasma concentrations within 3 to 5 hours. fda.gov The absolute oral bioavailability of the tablet formulation is 87%. fda.gov Its absorption is not significantly affected by food. fda.gov The volume of distribution for aripiprazole is high, at 4.9 L/kg, which indicates extensive distribution into tissues outside of the vascular system. drugbank.com A long-acting injectable prodrug formulation, aripiprazole lauroxil, demonstrates a slow release of aripiprazole into the systemic circulation over an extended period. clinpgx.org Aripiprazole and its metabolites are known to distribute into the brain, a key target site for antipsychotic action. clinpgx.org The transporter P-glycoprotein (ABCB1) has been shown to influence the concentration of aripiprazole in the brain. clinpgx.orgclinpgx.org

Cariprazine (B1246890): This compound is characterized by relatively slow absorption after oral administration. nih.gov Like aripiprazole, it undergoes extensive distribution throughout the body.

DW-116: Studies on another analogue, DW-116, a fluoroquinolone antibiotic containing a fluorophenylpiperazinyl group, showed rapid and nearly complete oral absorption in rat models, with a bioavailability of 90-99%. Its steady-state volume of distribution was significant, further confirming extensive tissue distribution typical of this class of compounds.

Table 1: Absorption and Distribution Parameters of Aripiprazole

| Parameter | Value | Reference |

|---|---|---|

| Absolute Oral Bioavailability | 87% | fda.gov |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | fda.gov |

| Volume of Distribution (Vd) | 4.9 L/kg | drugbank.com |

Biotransformation Pathways and Metabolite Identification (e.g., N-dealkylation)

The metabolism of arylpiperazine analogues is extensive and primarily occurs in the liver, involving several key enzymatic pathways. N-dealkylation is a common and significant biotransformation route for this class of compounds.

Cariprazine: This compound is also extensively metabolized by CYP3A4 and, to a lesser extent, CYP2D6. nih.govdrugbank.com The primary metabolic pathway is N-demethylation, which produces two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). drugbank.comnih.gov These metabolites are pharmacologically active, with receptor binding profiles similar to the parent drug. nih.govdrugbank.com DDCAR can be further metabolized by CYP3A4 to a hydroxylated metabolite. drugbank.com

The general metabolic scheme for many arylpiperazine derivatives involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazine metabolites, which are subsequently oxidized by CYP2D6.

Table 2: Major Metabolites and Associated Enzymes for Aripiprazole and Cariprazine

| Parent Compound | Primary Metabolic Pathways | Key Enzymes | Major Active Metabolites | Reference |

|---|---|---|---|---|

| Aripiprazole | Dehydrogenation, Hydroxylation, N-dealkylation | CYP3A4, CYP2D6 | Dehydro-aripiprazole | fda.govclinpgx.org |

| Cariprazine | N-demethylation, Hydroxylation | CYP3A4, CYP2D6 | Desmethyl-cariprazine (DCAR), Didesmethyl-cariprazine (DDCAR) | nih.govdrugbank.comnih.gov |

Excretion Routes

Elimination of 1-(2-Fluorophenyl)piperazine (B89578) analogues and their metabolites occurs through both renal and fecal routes, with hepatic metabolism being the primary driver of clearance.

Aripiprazole: Following a single oral dose of radiolabeled aripiprazole, approximately 25% of the radioactivity was recovered in the urine and 55% in the feces. drugbank.com Less than 1% of the dose was excreted as unchanged aripiprazole in the urine, while about 18% was recovered unchanged in the feces, highlighting the importance of metabolic clearance. drugbank.com The mean elimination half-life is approximately 75 hours for aripiprazole and 94 hours for its active metabolite, dehydro-aripiprazole. fda.govdrugbank.com

Cariprazine: The elimination of cariprazine and its metabolites is slow. Following administration, about 21% of the dose was found in the urine. drugbank.com The terminal half-lives of cariprazine, DCAR, and DDCAR are approximately 31.6-68.4 hours, 29.7-37.5 hours, and 314-446 hours, respectively, with the very long half-life of DDCAR contributing to a prolonged therapeutic effect. drugbank.com

Protein Binding Studies

Analogues of 1-(2-Fluorophenyl)piperazine hydrochloride exhibit a high degree of binding to plasma proteins, which influences their distribution and pharmacokinetic profile.

Aripiprazole: At therapeutic concentrations, both aripiprazole and its major metabolite, dehydro-aripiprazole, are more than 99% bound to serum proteins, primarily albumin. fda.govdrugbank.compsychopharmacologyinstitute.comacs.org Research has indicated that the chloro-group on the phenylpiperazine ring plays a significant role in the high-affinity binding of aripiprazole to human serum albumin. acs.org

Cariprazine: Cariprazine and its major active metabolites, DCAR and DDCAR, are also highly bound to plasma proteins, with binding reported to be in the range of 91% to 97%. drugbank.com

Table 3: Plasma Protein Binding of Aripiprazole and Cariprazine Analogues

| Compound | Plasma Protein Binding (%) | Primary Binding Protein | Reference |

|---|---|---|---|

| Aripiprazole | >99% | Albumin | fda.govdrugbank.compsychopharmacologyinstitute.com |

| Dehydro-aripiprazole | >99% | Albumin | fda.govdrugbank.com |

| Cariprazine and its active metabolites | 91-97% | Not specified | drugbank.com |

In Vitro Metabolic Stability Assessments (e.g., Human Liver Microsomes)

In vitro metabolic stability assays, often using human liver microsomes (HLM) or liver S9 fractions, are crucial for predicting the metabolic fate of drug candidates early in development. nih.govwuxiapptec.comspringernature.com These assays measure a compound's susceptibility to metabolism by liver enzymes, primarily Phase I cytochrome P450 (CYP) enzymes. wuxiapptec.comresearchgate.net

Research has shown that for arylpiperazine derivatives, these in vitro systems are effective in modeling their biotransformation. The metabolism of aripiprazole and cariprazine by CYP3A4 and CYP2D6 has been confirmed in studies utilizing such systems. fda.govpsychscenehub.com Furthermore, studies on other fluorophenylpiperazine analogues have used rat and human liver microsomes to assess metabolic stability. researchgate.net For example, piperidine-based analogues of one compound were found to have improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts.

The liver S9 fraction, which contains both microsomal and cytosolic enzymes, can provide a more comprehensive picture of metabolism, including both Phase I and Phase II reactions. nih.gov Studies using mouse liver S9 fractions have been successfully employed to investigate the metabolism of other phenylpiperazine derivatives.

Advanced Analytical Methodologies for 1 2 Fluorophenyl Piperazine Hydrochloride and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 1-(2-Fluorophenyl)piperazine (B89578) hydrochloride, enabling its separation from complex matrices, impurities, and metabolites. The choice of method depends on the analytical objective, whether it is quantification, purity assessment, or metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like phenylpiperazines. It offers high chromatographic resolution and definitive identification based on mass spectra. For the analysis of 1-(2-Fluorophenyl)piperazine, GC-MS methods are optimized to achieve separation from its positional isomers, which can have nearly identical mass spectra. rsc.orgfigshare.com

The typical GC-MS analysis involves a gas chromatograph fitted with a capillary column, often with a 5% phenyl/95% dimethylpolysiloxane stationary phase. unodc.orgnih.gov The sample, dissolved in a suitable solvent like acetonitrile, is injected into the heated inlet where it is vaporized. nih.gov Helium is commonly used as the carrier gas. rsc.orgnih.gov The temperature of the GC oven is programmed to ramp up, allowing for the separation of different compounds based on their boiling points and interaction with the stationary phase. unodc.orgnih.gov Following separation, the compounds are ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer, providing a unique fingerprint for identification. nih.gov

GC-MS can be used for both qualitative and quantitative investigations of street drug samples. rsc.org Validated GC-MS methods have demonstrated linearity over concentration ranges suitable for forensic analysis, with limits of detection (LOD) often in the nanogram-per-milliliter range. figshare.comscholars.direct

Table 1: Example GC-MS Operating Conditions for Piperazine (B1678402) Analysis

| Parameter | Condition |

|---|---|

| Column | 5% phenyl/95% dimethylpolysiloxane (e.g., Supelco Equity 5), 30 m x 0.25 mm i.d., 0.25 µm film thickness rsc.orgunodc.org |

| Injection Temperature | 260 °C rsc.org |

| Carrier Gas | Helium at 1 mL/min rsc.orgnih.gov |

| Oven Program | Initial temp 100°C (hold 5 min), ramp at 10°C/min to 290°C (hold 20 min) unodc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV rsc.orgnih.gov |

| Mass Scan Range | m/z 40–620 rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for analyzing complex mixtures and identifying metabolites of 1-(2-Fluorophenyl)piperazine hydrochloride in biological samples. It is especially suited for compounds that are not easily volatilized or are thermally labile. mdma.ch LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov

In a typical setup, Ultra-High Performance Liquid Chromatography (UHPLC) is coupled with a mass spectrometer, such as a quadrupole time-of-flight (QqTOF) analyzer, via an electrospray ionization (ESI) source. rhhz.net This combination provides excellent resolution, sensitivity, and accurate mass measurements, which are crucial for identifying unknown metabolites. rhhz.net The separation is often achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (like ammonium formate buffer) and an organic solvent (like acetonitrile or methanol). nih.gov

LC-MS/MS methods can detect and quantify the parent drug and its metabolites in matrices like urine and plasma. mdma.chsemanticscholar.org For example, studies on related piperazine derivatives have identified metabolites formed through hydroxylation of the aromatic ring and degradation of the piperazine moiety. mdma.ch The high sensitivity of LC-MS allows for the detection of these compounds even at very low concentrations. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantitative analysis and purity assessment of this compound in bulk materials and pharmaceutical preparations. unodc.orgresearchgate.net While the piperazine moiety itself does not absorb UV light, the fluorophenyl group allows for detection. researchgate.net In cases where the analyte has poor UV absorbance, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection at low levels. researchgate.net

A common HPLC setup for piperazine analysis utilizes a C18 reversed-phase column. unodc.org The mobile phase typically consists of a buffer and an organic modifier. For instance, a method for qualitative and quantitative analysis uses a mobile phase of sodium hexylammonium phosphate buffer and acetonitrile. unodc.org The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. Detection is performed at a specific UV wavelength where the analyte exhibits maximum absorbance.

Method validation for HPLC analysis ensures parameters like linearity, accuracy, precision, and robustness meet required standards. researchgate.net Linearity is typically established over a specific concentration range, and the limit of quantification (LOQ) can be in the parts-per-million (ppm) range, making it suitable for trace analysis. researchgate.net

Table 2: Example HPLC Operating Conditions for Piperazine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 10 µm particle size unodc.org |

| Mobile Phase | 86% Sodium hexylammonium phosphate (NaHAP) Buffer : 14% Acetonitrile unodc.org |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a specified wavelength (e.g., 220 nm or 340 nm after derivatization) google.com |

| Column Temperature | 35 °C |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, purity assessment, and monitoring the progress of chemical reactions. unodc.orgnih.govyoutube.com In the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product over time. youtube.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. unodc.orgnih.gov The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. youtube.com

After development, the separated spots are visualized. This can be done under UV light if the compounds are fluorescent or UV-absorbing, or by staining with a visualizing reagent. unodc.orgnih.gov By comparing the spots from the reaction mixture at different time points to spots of the starting materials and the expected product, the progress of the reaction can be effectively monitored. youtube.com It also serves as a preliminary check for the presence of impurities. unodc.org

Micellar Electrokinetic Chromatography (MEKC) for Lipophilicity and Metabolic Stability

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the applicability of capillary electrophoresis to neutral analytes. nih.govwikipedia.org It is particularly useful for determining physicochemical properties like lipophilicity (logP) and for analyzing pharmaceutical compounds. nih.govnih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.orgeurjchem.com These micelles act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.goveurjchem.com This technique is well-suited for separating mixtures of both neutral and charged solutes with high efficiency. nih.goveurjchem.com

The lipophilicity of a compound, a key determinant of its metabolic stability and pharmacokinetic behavior, can be estimated using MEKC. A strong correlation can be established between the retention time of a compound in the MEKC system and its octanol-water partition coefficient (log P o/w). nih.gov This makes MEKC a valuable tool in early drug discovery and development for assessing the properties of compounds like 1-(2-Fluorophenyl)piperazine and its metabolites.

Spectroscopic Characterization Techniques for Structural Elucidation

While chromatography separates compounds, spectroscopy is essential for elucidating their exact chemical structures. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive structural confirmation of this compound and its metabolites.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. nih.govchemicalbook.com For this compound, the ¹H NMR spectrum shows distinct signals for the protons on the aromatic ring and the aliphatic protons of the piperazine ring. nih.govchemicalbook.com The position (chemical shift), splitting pattern (multiplicity), and integration of these signals allow for the unambiguous assignment of the molecular structure. Similarly, Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. nih.gov These spectroscopic methods, often used in conjunction with mass spectrometry data, provide comprehensive structural characterization, confirming the identity of the parent compound and enabling the elucidation of unknown metabolic products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structure elucidation of this compound. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive picture of the molecule's atomic connectivity and chemical environment can be assembled. azom.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum will show distinct signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons on the piperazine ring. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. walisongo.ac.id The protons on the piperazine ring, existing as a hydrochloride salt, will show signals in the aliphatic region, often as broad multiplets due to their chemical environment and exchange processes.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show four distinct signals for the aromatic carbons of the fluorophenyl ring and two signals for the carbons of the piperazine ring. The carbon atom directly bonded to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling, a characteristic feature that aids in spectral assignment. walisongo.ac.idnih.gov The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the fluorine atom.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it particularly useful for analyzing fluorinated compounds. biophysics.org The ¹⁹F NMR spectrum of this compound will exhibit a single signal, typically a multiplet, due to coupling with the ortho-protons on the aromatic ring. walisongo.ac.id The specific chemical shift is highly sensitive to the electronic environment of the fluorine atom.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Couplings |

|---|---|---|

| ¹H | ~7.0-7.5 | Aromatic protons (fluorophenyl ring), complex multiplets due to H-H and H-F coupling. walisongo.ac.id |

| ¹H | ~3.0-3.5 | Aliphatic protons (piperazine ring), broad multiplets. |

| ¹³C | ~115-160 | Aromatic carbons. The carbon attached to fluorine (C-F) will show a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond couplings. |

| ¹³C | ~40-55 | Aliphatic carbons of the piperazine ring. |

| ¹⁹F | ~ -115 to -125 | Single multiplet due to coupling with adjacent aromatic protons. walisongo.ac.id |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. scispace.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. chemicalbook.com

Key vibrational modes include the N-H stretching from the protonated piperazine ring, aromatic and aliphatic C-H stretching, C-C stretching within the aromatic ring, C-N stretching, and the characteristic C-F stretching. scispace.com The presence of the hydrochloride salt is typically observed as a broad absorption band in the 2400-2700 cm⁻¹ region, corresponding to the secondary amine salt (R₂NH₂⁺).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the fluorophenyl ring. scispace.com |

| Aliphatic C-H Stretch | 2850-3000 | Stretching vibrations of the C-H bonds on the piperazine ring. researchgate.net |